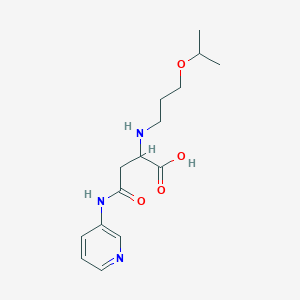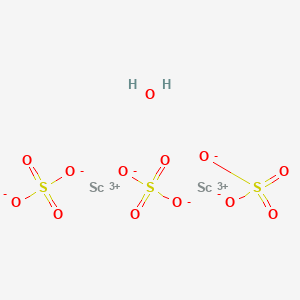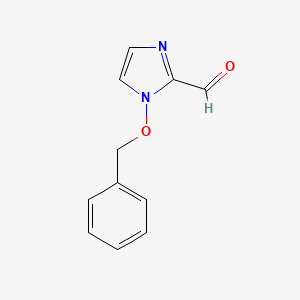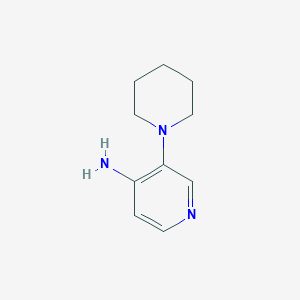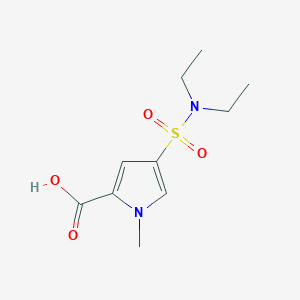
4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid, also known as DEMP or DSMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyrrole derivative that has been synthesized through different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Novel Catalytic Applications : Compounds with similar structural motifs, including sulfonamide and pyrrole groups, have been used as catalysts in organic synthesis. For example, novel biological-based nano organo solid acids have been synthesized and characterized, demonstrating their potential in catalyzing the synthesis of various organic compounds under mild and green conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015). Similarly, biological-based nano and nano magnetic catalysts have been applied in the preparation of arylbispyranylmethane derivatives, highlighting an eco-friendly approach to synthesis (Zolfigol, Navazeni, Yarie, & Ayazi-Nasrabadi, 2016).
Functional Group Transformations : The synthesis and characterization of phenylsulfamoyl carboxylic acids have been explored, revealing their potential in molecular docking, antimicrobial, and antioxidant activities. This indicates the versatility of sulfonamide and carboxylic acid functionalities in synthesizing compounds with potential pharmacological interests (Egbujor, Okoro, & Okafor, 2019).
Potential Medicinal Chemistry Applications
Antimicrobial and Antioxidant Activities : Sulfonamide derivatives, including those incorporating carboxylic acid functionalities, have shown promise in antimicrobial and antioxidant studies. For example, new phenylsulfamoyl carboxylic acids demonstrated significant in vitro antibacterial, antifungal, and antioxidant activities, suggesting their applicability in developing new therapeutic agents (Egbujor et al., 2019).
Enzyme Inhibition : Research into sulfonamide inhibitors of carbonic anhydrases has highlighted the utility of sulfonamide groups in designing enzyme inhibitors, which could lead to the development of new drugs for treating conditions like glaucoma, epilepsy, and certain types of edema (Supuran, Maresca, Gregáň, & Remko, 2013).
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-4-12(5-2)17(15,16)8-6-9(10(13)14)11(3)7-8/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQLBYGZRRJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN(C(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2822015.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-fluorophenyl)amino)formamide](/img/structure/B2822019.png)
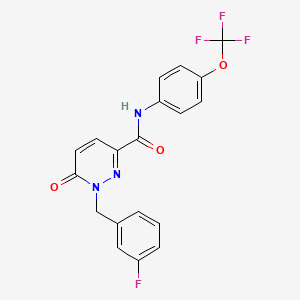

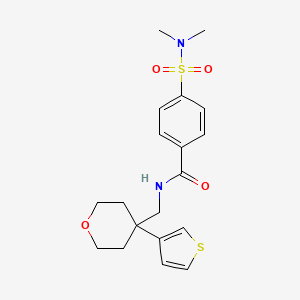
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2822029.png)
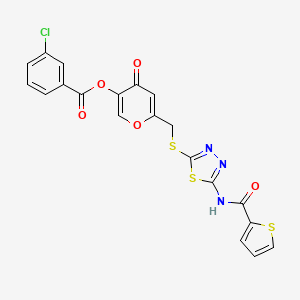
![3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2822031.png)
